molecular formula C13H18BNO4 B2725787 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 1219832-48-0

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No.: B2725787
CAS No.: 1219832-48-0
M. Wt: 263.1
InChI Key: MYLFMYGPUXHCEG-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a high-purity chemical reagent designed for research use only (RUO) and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of picolinate boronic esters, which are critically valuable as synthetic intermediates in organic chemistry and pharmaceutical research. Its primary research value lies in its role as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this widely used mechanism, the boronic ester functional group couples with organic halides in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction is fundamental for constructing biaryl systems, which are core structures in many active pharmaceutical ingredients (APIs), functional materials, and ligands for catalysis. The picolinate (methyl pyridine-2-carboxylate) moiety introduces a nitrogen-containing heterocycle, which can act as a coordinating ligand or be incorporated into more complex molecular architectures. As a stable, crystalline solid, it requires storage under an inert atmosphere at 2-8°C to maintain its reactivity and shelf life. Researchers utilize this compound to efficiently introduce functionalized pyridine segments into target molecules, accelerating the discovery and development of new chemical entities.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-15-10(9)11(16)17-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLFMYGPUXHCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Borylation Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is primarily utilized in palladium-catalyzed borylation reactions. These reactions are crucial for synthesizing aryl-boron compounds which are essential intermediates in organic synthesis.

  • Mechanism: The compound acts as a borylating agent that can introduce boron into aromatic compounds through C-H activation. This process typically involves the coordination of the palladium catalyst with the substrate and subsequent transfer of the boryl group.
  • Outcomes: The successful application of this compound results in the formation of borylated arenes which can be further manipulated to yield various functionalized aromatic compounds vital in pharmaceuticals and materials science.

Suzuki-Miyaura Coupling

This compound is also employed in Suzuki-Miyaura cross-coupling reactions where it facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

  • Application: The ability to generate complex molecular architectures through this method makes it invaluable in the synthesis of pharmaceuticals and agrochemicals. The presence of the tetramethyl-dioxaborolane moiety increases the efficiency and selectivity of these reactions.

Potential Biological Applications

While specific biological activities of this compound are not extensively documented, organoboron compounds have been recognized for their unique interactions with biological systems.

  • Research Focus: Ongoing studies are investigating the potential of boron-containing compounds as enzyme inhibitors or in targeted drug delivery systems. The stability of these compounds allows for their use in biological settings.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various synthetic applications:

  • Borylation at Benzylic C-H Bonds : Research demonstrated that this compound can be employed to borylate alkylbenzenes at benzylic positions under mild conditions using palladium catalysts. This method has been shown to produce pinacol benzyl boronates efficiently .
  • Synthesis of Fluorenylborolane : The compound has been successfully used to prepare fluorenylborolane derivatives through selective borylation processes. These derivatives are important intermediates for further functionalization and application in materials science .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Picolinate Ring

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • Structure : Boronate at the 5-position of the picolinate ring.
  • Properties: Molecular formula C₁₃H₁₈BNO₄, molecular weight 263.1, boiling point 383.9±27.0°C (predicted), density 1.12 g/cm³.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • Structure : Boronate at the 4-position.
  • Properties : CAS 957062-72-5, molecular weight 263.10.
  • Key Differences : The 4-position may alter electronic effects due to proximity to the ester group, affecting resonance stabilization and reaction kinetics .

Substituted Derivatives with Halogen or Alkyl Groups

Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (FF-7090)
  • Structure : Chlorine at the 3-position, boronate at the 5-position.
  • Properties : Purity 98%, MDL MFCD16996413.
  • Key Differences : The electron-withdrawing chlorine enhances electrophilicity, making the boronate more reactive in cross-couplings but may reduce stability under basic conditions .
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • Structure : Methyl at the 5-position, boronate at the 4-position.
  • Properties : Molecular weight 277.12, CAS 1842396-18-2.

Functional Group Variations

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
  • Structure : Nitrile group at the 2-position, boronate at the 5-position.
  • Properties : ACD/IUPAC name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile.
  • Key Differences : The electron-withdrawing nitrile group stabilizes the boronate, enhancing shelf life but requiring harsher conditions for cross-coupling .
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • Structure : Ethyl ester instead of methyl.
  • Properties : CAS 1428761-14-1.
  • Key Differences: The longer ethyl chain improves solubility in non-polar solvents but may reduce hydrolysis resistance compared to the methyl ester .

Non-Picolinate Boronate Analogs

Methyl (Z)-5-(benzo[d][1,3]dioxol-5-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-3-enoate
  • Structure : Alkenyl boronate with a benzo-dioxole group.
  • Properties : 75% yield, Z/E selectivity 95:5 (NMR), HRMS m/z 383.1642.
  • Key Differences : The conjugated alkene and aromatic system enable applications in photoredox catalysis and natural product synthesis .
γ-Boryl Amides (e.g., 3-(4-Methoxyphenyl)-N-phenyl-4-(pinacolatoboryl)pentanamide)
  • Structure : Boronate on a flexible aliphatic chain with amide groups.
  • Properties : Molecular weight 420.21–568.34.
  • Key Differences : Designed for carbonylative multi-component reactions, leveraging CO insertion for complex molecule assembly .

Data Tables

Table 1: Physical and Chemical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Feature
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate C₁₃H₁₈BNO₄ 263.1 N/A N/A Boronate at 3-position
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate C₁₃H₁₈BNO₄ 263.1 383.9±27.0 1.12 Boronate at 5-position
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate C₁₃H₁₈BNO₄ 263.10 N/A N/A Boronate at 4-position
Methyl 3-chloro-5-(pinacolatoboryl)picolinate C₁₂H₁₅BClNO₄ 297.52 N/A N/A Chloro substituent

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a compound of increasing interest in various fields of research due to its unique structure and potential biological activities. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C9H16BN3O2C_9H_{16}BN_3O_2, with a molecular weight of 209.06 g/mol. Its IUPAC name is 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-picolinate. The structural characteristics contribute to its reactivity and potential interactions with biological systems.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds containing boron have significant antimicrobial properties. This compound exhibits activity against various bacterial strains. A study demonstrated that its boron-containing structure enhances its effectiveness as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting essential metabolic processes .

2. Drug Development Applications

The compound's unique structure makes it a valuable candidate in drug development. Its ability to enhance solubility and stability in pharmaceutical formulations is particularly noteworthy. It has been utilized as a building block in synthesizing new drug candidates targeting various diseases .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential use in developing new antibacterial agents .

Pathogen Concentration (µg/mL) Inhibition (%)
Staphylococcus aureus5085
Escherichia coli5078

The proposed mechanism of action for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action enhances its efficacy compared to traditional antibiotics .

Applications in Materials Science

Beyond its biological activities, this compound is also employed in materials science. Its chemical stability allows it to be used in creating advanced materials such as polymers and coatings that require durability and resistance to environmental factors .

Preparation Methods

Synthesis of Methyl 3-Bromopicolinate

Methyl 3-bromopicolinate serves as the critical intermediate. Its preparation typically involves esterification of 3-bromopicolinic acid:

  • Acid Chloride Formation :
    3-Bromopicolinic acid reacts with thionyl chloride (SOCl$$2$$) under reflux to form the corresponding acid chloride.
    $$
    \text{3-Bromopicolinic acid} + \text{SOCl}
    2 \xrightarrow{\Delta} \text{3-Bromopicolinoyl chloride} + \text{SO}_2 + \text{HCl}
    $$
  • Esterification :
    The acid chloride is treated with methanol in the presence of a base (e.g., triethylamine) to yield methyl 3-bromopicolinate:
    $$
    \text{3-Bromopicolinoyl chloride} + \text{CH}3\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Methyl 3-bromopicolinate} + \text{HCl}
    $$
    Yield : ~85–90% (extrapolated from analogous esterifications).

Borylation Reaction

The Miyaura borylation proceeds under inert conditions using a palladium catalyst:

Parameter Conditions
Catalyst PdCl$$_2$$(dppf) (1–5 mol%)
Boron Source Bis(pinacolato)diboron (1.2 equiv)
Base Potassium acetate (KOAc, 2.0 equiv)
Solvent 1,4-Dioxane/dimethyl sulfoxide (DMSO) (20:1 v/v)
Temperature 90°C
Reaction Time 3–6 hours
Atmosphere Argon or nitrogen

Procedure :
A mixture of methyl 3-bromopicolinate, B$$2$$Pin$$2$$, KOAc, and PdCl$$_2$$(dppf) in dioxane/DMSO is degassed and heated at 90°C. Post-reaction, the crude product is purified via column chromatography (hexane/ethyl acetate).

Yield : ~95–100% (based on tert-butyl analog in Search Result 1).

Alternative Synthetic Strategies

Direct C-H Borylation

Iridium-catalyzed C-H borylation offers a potential alternative, though it is less commonly reported for ester-functionalized aromatics. This method requires:

  • Catalyst : [Ir(COD)(OMe)]$$_2$$ with dtbpy ligand.
  • Boron Source : Pinacolborane (HBpin).
  • Solvent : Dichloromethane or hexane.

Challenges :

  • Regioselectivity may favor less sterically hindered positions.
  • Requires stringent anhydrous conditions.

Post-Borylation Esterification

For substrates sensitive to ester hydrolysis during borylation, boronic acid intermediates may be esterified post-synthesis:

  • Synthesize 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid via Miyaura borylation.
  • Esterify with methanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Yield : ~70–80% (inferring from oxidative esterification methods).

Optimization of Reaction Parameters

Catalyst Selection

  • PdCl$$_2$$(dppf) : Superior for electron-deficient aromatics (e.g., pyridines).
  • Pd(OAc)$$_2$$/SPhos : Alternative for substrates prone to ligand dissociation.

Solvent Effects

  • Dioxane/DMSO : Enhances solubility of polar intermediates and stabilizes Pd complexes.
  • Tetrahydrofuran (THF) : Suitable for milder reactions but may lower yields.

Temperature and Time

  • 90°C : Optimal for balancing reaction rate and byproduct formation.
  • >6 hours : Risk of ester group degradation or boronic ester hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (CDCl$$_3$$):
    • Aromatic protons: δ 8.5–9.0 (pyridine H), δ 7.8–8.2 (adjacent to boron).
    • Pinacol methyl groups: δ 1.25 (s, 12H).
    • Methoxy group: δ 3.95 (s, 3H).

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : ~2.0–2.5 minutes (C18 column, acetonitrile/water gradient).
  • Purity : >98% after column purification.

Challenges and Limitations

  • Sensitivity of Ester Group : Prolonged heating or acidic conditions may hydrolyze the methyl ester.
  • Regioselectivity : Competing borylation at alternative positions necessitates precise control of steric and electronic effects.
  • Catalyst Cost : Pd-based catalysts contribute significantly to synthesis costs.

Q & A

Advanced Research Question

  • Electron-Withdrawing Ester : Enhances boronate electrophilicity, accelerating transmetallation but increasing hydrolysis risk.
  • Steric Shielding : The methyl ester reduces steric hindrance compared to bulkier esters, improving coupling efficiency.
  • Applications : In multi-step syntheses (e.g., melatonin hybrids), the ester acts as a directing group for subsequent functionalization .

Case Study : Copper-catalyzed carbonylative borylamidation required careful pH control (pH 7–8) to prevent ester hydrolysis while enabling amide bond formation .

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